molecular formula C6H11ClF3NO2 B2725481 3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride CAS No. 2361678-21-7

3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride

Cat. No.: B2725481
CAS No.: 2361678-21-7
M. Wt: 221.6
InChI Key: VVCKCUCNYFAEFK-UHFFFAOYSA-N
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Description

3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride is a fluorinated amino acid derivative characterized by a propanoic acid backbone substituted with a methyl(2,2,2-trifluoroethyl)amino group. The trifluoroethyl moiety introduces strong electronegativity and metabolic stability, while the carboxylic acid group enhances solubility in polar solvents.

Properties

IUPAC Name

3-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-10(3-2-5(11)12)4-6(7,8)9;/h2-4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCKCUCNYFAEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with methyl acrylate, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomer: 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride

  • Molecular Formula: C₆H₁₁ClF₃NO₂
  • Molecular Weight : 221.61
  • Key Differences: The amino group is attached to the second carbon of the propanoic acid chain instead of the third.

Ester Derivative: Methyl 3-[(2,2,2-Trifluoroethyl)amino]propanoate Hydrochloride

  • Molecular Formula: C₆H₁₀F₃NO₂
  • Molecular Weight : 209.61
  • Key Differences :
    • The carboxylic acid is esterified to a methyl group, increasing lipophilicity.
    • Ester derivatives are typically prodrugs, requiring hydrolysis for activation. This modification reduces solubility in aqueous media compared to the parent acid .

Aromatic Substituted Analog: 3-(Methyl(3-(Trifluoromethyl)phenyl)amino)propanoic Acid Hydrochloride

  • Molecular Formula: Not explicitly provided (estimated C₁₁H₁₁F₃N₂O₂·HCl).
  • Key Differences :
    • Replacement of the trifluoroethyl group with a trifluoromethylphenyl group introduces aromaticity.
    • The bulky phenyl ring may hinder membrane permeability but enhance binding to aromatic-rich biological targets (e.g., enzyme active sites) .

Extended Carbon Chain Analog: 4-[Methyl(2,2,2-Trifluoroethyl)amino]but-2-enoic Acid Hydrochloride

  • Molecular Formula: C₇H₁₀F₃NO₂·HCl
  • Molecular Weight : 233.61
  • Key Differences: A four-carbon chain with a double bond (but-2-enoic acid) increases conformational rigidity. The α,β-unsaturated system may participate in Michael addition reactions, altering reactivity compared to the saturated propanoic acid derivative .

Non-Fluorinated Analog: 3-[Ethyl(methyl)amino]-2-methylpropanoic Acid Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂
  • Molecular Weight : 181.66
  • Key Differences: The trifluoroethyl group is replaced with an ethyl group, reducing electronegativity and metabolic resistance.

Biological Activity

3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid; hydrochloride (CAS No. 2361678-21-7) is a synthetic compound characterized by its trifluoroethyl group, which imparts unique properties relevant to biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C6H10F3NO2·HCl
  • Molecular Weight : 221.60 g/mol

The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic regions in proteins and enzymes.

The biological activity of 3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid; hydrochloride is primarily attributed to its ability to modulate enzyme activities through competitive or non-competitive inhibition. The specific interactions can vary based on the target enzyme or receptor involved.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against several tumor cell lines. For example, studies have shown that it can inhibit the growth of DLD-1, T24, and SH-SY-5Y cell lines with IC50 values in the nanomolar range, suggesting potent anticancer properties .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of protein methyltransferases. It has demonstrated selective inhibition of G9a/GLP methyltransferases, which are implicated in various cancer pathways. The selectivity and potency of the compound make it a candidate for further development in cancer therapeutics .

Case Studies

  • Study on Tumor Cell Lines :
    • Objective : Evaluate antiproliferative effects.
    • Methodology : Cell viability assays were conducted on DLD-1, T24, and SH-SY-5Y cell lines.
    • Results : Significant reduction in cell viability was observed with an IC50 of approximately 3.0 nM for G9a inhibition .
  • Enzyme Interaction Studies :
    • Objective : Assess binding affinity to G9a methyltransferase.
    • Methodology : Crystallography was used to determine the binding mode.
    • Results : The compound binds within the substrate binding groove of G9a, confirming its role as a competitive inhibitor .

Applications in Scientific Research

3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid; hydrochloride has diverse applications:

  • Medicinal Chemistry : As a lead compound in developing new anticancer drugs.
  • Biochemistry : As a biochemical probe for studying enzyme mechanisms.
  • Pharmaceutical Development : Potential use in creating drugs targeting specific methyltransferase pathways.

Summary Table of Biological Activities

Activity TypeTargetIC50 Value (nM)Notes
AntiproliferativeDLD-1 Cell Line3.0Significant reduction in viability
AntiproliferativeT24 Cell LineNot specifiedFurther studies needed
AntiproliferativeSH-SY-5Y Cell LineNot specifiedFurther studies needed
Enzyme InhibitionG9a Methyltransferase< 10Competitive inhibition confirmed

Q & A

Q. How does the methyl group on the amino moiety affect conformational flexibility?

  • Methodological Answer : Compare energy barriers for rotation around the C-N bond using variable-temperature NMR (VT-NMR) in DMSO-d6. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model rotational isomers and predict dominant conformers in solution .

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